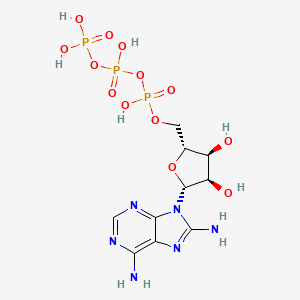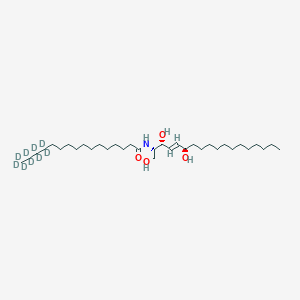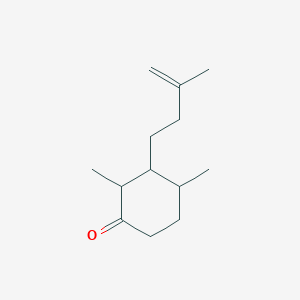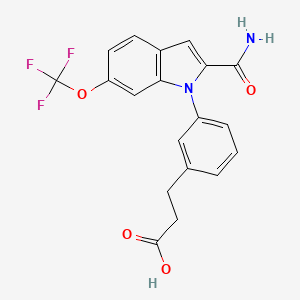
8-NH2-ATP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
8-NH2-ATP is synthesized from 8-NH2-Ado. The synthesis involves the phosphorylation of 8-NH2-Ado to produce this compound. The reaction conditions typically include the use of phosphorylating agents and specific catalysts to facilitate the conversion. The process is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves large-scale phosphorylation reactions, purification steps, and quality control measures to produce this compound in bulk quantities for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
8-NH2-ATP undergoes various chemical reactions, including:
Oxidation: The amino group in this compound can be oxidized under specific conditions.
Substitution: The amino group can participate in substitution reactions with suitable reagents.
Hydrolysis: This compound can be hydrolyzed to release 8-NH2-Ado and inorganic phosphate.
Common Reagents and Conditions
Oxidizing Agents: Used for oxidation reactions.
Nucleophiles: Employed in substitution reactions.
Enzymes: Facilitate hydrolysis reactions under physiological conditions.
Major Products
Oxidation: Produces oxidized derivatives of this compound.
Substitution: Results in substituted amino derivatives.
Hydrolysis: Yields 8-NH2-Ado and inorganic phosphate.
Scientific Research Applications
8-NH2-ATP has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its role in cellular processes and interactions.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mechanism of Action
The mechanism of action of 8-NH2-ATP involves its conversion from 8-NH2-Ado. The compound exerts its effects by inducing apoptosis-related cleavage of poly (ADP-ribose) polymerase. This process involves the accumulation of this compound within cells, leading to the inhibition of RNA and DNA synthesis. The compound also affects cellular ATP levels and glucose consumption, ultimately triggering autophagy and apoptosis through various molecular pathways .
Comparison with Similar Compounds
8-NH2-ATP is compared with other similar compounds, such as:
Adenosine Triphosphate (ATP): The active form of ATP, involved in energy transfer within cells.
8-Chloro-Adenosine: Another modified nucleotide with potential therapeutic applications.
8-Amino-Adenosine (8-NH2-Ado): The precursor of this compound, known for its antitumor activity
Conclusion
This compound is a unique and valuable compound in scientific research, with diverse applications in chemistry, biology, medicine, and industry. Its synthesis, chemical reactions, and mechanism of action make it a subject of interest for researchers exploring new therapeutic agents and biochemical tools.
Properties
Molecular Formula |
C10H17N6O13P3 |
|---|---|
Molecular Weight |
522.20 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6,8-diaminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N6O13P3/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,15)(H,22,23)(H,24,25)(H2,11,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
FRQGDEVDOCHMCQ-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Bromo-5-methyl-2-pyridinyl)amino]-2-cyclohexen-1-one](/img/structure/B11936596.png)
![4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11936602.png)
![16-Ethoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene](/img/structure/B11936613.png)
![4-[[4-fluoro-3-(2-propan-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl)phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B11936634.png)





![2-methoxy-4-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B11936679.png)



